Cas no 45157-84-4 (L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester)
L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester is a protected derivative of L-cysteine, featuring tert-butyl groups on both the thiol and carboxyl functionalities. This modification enhances stability, preventing unwanted oxidation or side reactions during synthetic processes. The tert-butyl ester and thioether groups improve solubility in organic solvents, facilitating its use in peptide synthesis and other applications requiring controlled cysteine incorporation. The compound is particularly valuable in solid-phase peptide synthesis (SPPS), where selective deprotection strategies are essential. Its robust protective groups ensure high yields and purity in complex peptide assemblies, making it a reliable choice for researchers in medicinal chemistry and biochemistry.
45157-84-4 structure
Product Name:L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester
CAS No:45157-84-4
MF:C11H23NO2S
MW:233.370822191238
CID:3989667
PubChem ID:15600498
Update Time:2025-10-28
L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
-
- L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester
- S-t-butyl-L-cysteinet-butylester
- EN300-6747022
- SCHEMBL10680025
- 45157-84-4
- tert-butyl (2R)-2-amino-3-(tert-butylsulfanyl)propanoate
-
- Inchi: 1S/C11H23NO2S/c1-10(2,3)14-9(13)8(12)7-15-11(4,5)6/h8H,7,12H2,1-6H3/t8-/m0/s1
- InChI Key: LYGGEHGWPZTHJD-QMMMGPOBSA-N
- SMILES: C(OC(C)(C)C)(=O)[C@H](CSC(C)(C)C)N
Computed Properties
- Exact Mass: 233.14495015Da
- Monoisotopic Mass: 233.14495015Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 77.6Ų
L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6747022-0.05g |
tert-butyl (2R)-2-amino-3-(tert-butylsulfanyl)propanoate |
45157-84-4 | 95.0% | 0.05g |
$455.0 | 2025-03-13 | |
| Enamine | EN300-6747022-0.1g |
tert-butyl (2R)-2-amino-3-(tert-butylsulfanyl)propanoate |
45157-84-4 | 95.0% | 0.1g |
$476.0 | 2025-03-13 | |
| Enamine | EN300-6747022-0.25g |
tert-butyl (2R)-2-amino-3-(tert-butylsulfanyl)propanoate |
45157-84-4 | 95.0% | 0.25g |
$498.0 | 2025-03-13 | |
| Enamine | EN300-6747022-0.5g |
tert-butyl (2R)-2-amino-3-(tert-butylsulfanyl)propanoate |
45157-84-4 | 95.0% | 0.5g |
$520.0 | 2025-03-13 | |
| Enamine | EN300-6747022-1.0g |
tert-butyl (2R)-2-amino-3-(tert-butylsulfanyl)propanoate |
45157-84-4 | 95.0% | 1.0g |
$541.0 | 2025-03-13 | |
| Enamine | EN300-6747022-2.5g |
tert-butyl (2R)-2-amino-3-(tert-butylsulfanyl)propanoate |
45157-84-4 | 95.0% | 2.5g |
$1063.0 | 2025-03-13 | |
| Enamine | EN300-6747022-5.0g |
tert-butyl (2R)-2-amino-3-(tert-butylsulfanyl)propanoate |
45157-84-4 | 95.0% | 5.0g |
$1572.0 | 2025-03-13 | |
| Enamine | EN300-6747022-10.0g |
tert-butyl (2R)-2-amino-3-(tert-butylsulfanyl)propanoate |
45157-84-4 | 95.0% | 10.0g |
$2331.0 | 2025-03-13 |
L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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